1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone

描述

属性

IUPAC Name |

1-(3-hydroxy-5-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-8(11)5-9(4-6)7(2)10/h6,8,11H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDSJGBYZAERNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone chemical properties

An In-depth Technical Guide to 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone

Disclaimer: Direct experimental data for 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is limited in publicly available literature. This guide has been compiled by a Senior Application Scientist, leveraging established principles of organic chemistry and extrapolating data from closely related analogues to provide a comprehensive and scientifically grounded profile of its predicted properties, synthesis, and characterization.

Introduction

1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is an N-acylpiperidine derivative featuring a hydroxyl and a methyl substituent on the piperidine ring. The presence of these functional groups, combined with the inherent stereochemistry of the substituted piperidine core, makes it a molecule of interest for researchers in medicinal chemistry and drug development. The N-acetyl group modifies the properties of the parent piperidine, influencing its conformational behavior and reactivity.[1][2] This guide provides an in-depth technical overview of its predicted chemical properties, offering valuable insights for its synthesis, characterization, and potential applications.

Molecular Structure and Stereochemistry

The core of the molecule is a piperidine ring, a six-membered nitrogen-containing heterocycle. Key structural features include:

-

An N-acetyl group , which introduces an amide functionality. The partial double bond character of the N-C=O bond restricts rotation and influences the ring's conformation.[1]

-

A hydroxyl group at the C3 position , which can act as a hydrogen bond donor and acceptor, impacting solubility and potential biological interactions.

-

A methyl group at the C5 position , which adds to the molecule's steric bulk.

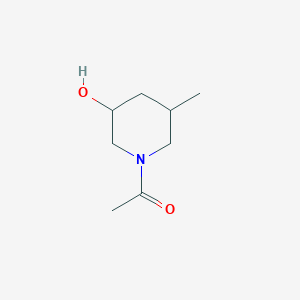

These substitutions at positions 3 and 5 create two chiral centers, leading to the possibility of multiple stereoisomers (diastereomers and enantiomers). The relative orientation of the hydroxyl and methyl groups (cis or trans) will significantly affect the molecule's three-dimensional shape and, consequently, its physical and biological properties.

Caption: Structure of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.

Predicted Physicochemical Properties

The following properties are estimated based on the analysis of structurally similar compounds, such as 1-acetylpiperidine and various hydroxypiperidine derivatives.[1][3]

| Property | Predicted Value | Rationale |

| Molecular Formula | C₈H₁₅NO₂ | Based on atom count. |

| Molecular Weight | 157.21 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar N-acetylated piperidines are liquids or solids.[3][4] The hydroxyl group may promote solidification. |

| Boiling Point | > 230 °C | N-acetylpiperidine has a boiling point of 226 °C.[3] The hydroxyl group is expected to increase this due to hydrogen bonding. |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). | The hydroxyl and amide carbonyl groups will facilitate hydrogen bonding with protic solvents. N-acetyl-4-piperidone is soluble in water.[4] |

| pKa | ~ -0.4 (Amide N) | The pKa of the amide nitrogen in N-acetylpiperidine is predicted to be around -0.4, indicating it is not basic.[3] |

Proposed Synthetic Methodologies

The most direct and logical approach to synthesizing 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone is through the N-acetylation of the corresponding precursor, 3-hydroxy-5-methylpiperidine. This is a standard and high-yielding transformation.

Workflow: N-Acetylation of 3-Hydroxy-5-methylpiperidine

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup : In a round-bottom flask, dissolve 3-hydroxy-5-methylpiperidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent : Slowly add acetic anhydride (1.2 eq.) or acetyl chloride (1.2 eq.) to the stirred solution. The use of an acetylating agent is a common method in the synthesis of N-acetylated compounds.[5]

-

Reaction : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone.

Proposed Analytical and Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The predicted data is based on known values for similar N-acylpiperidines.[1][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The spectrum is expected to show a characteristic singlet for the acetyl methyl protons around δ 2.1 ppm.[1] The protons on the piperidine ring will appear as a series of complex multiplets between δ 1.0 and 4.5 ppm. The proton on the carbon bearing the hydroxyl group (C3-H) would likely be a broad multiplet. Due to the restricted rotation around the N-C=O amide bond, some proton signals may appear broadened or as two sets of signals at room temperature.[6]

-

¹³C NMR : The carbonyl carbon of the acetyl group is expected to resonate at approximately δ 169-170 ppm.[1] The acetyl methyl carbon will appear around δ 21 ppm.[1] The carbons of the piperidine ring will show signals in the range of δ 24-65 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be shifted downfield, as will the carbon bearing the hydroxyl group (C3).

Infrared (IR) Spectroscopy

-

O-H Stretch : A broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch : Aliphatic C-H stretching vibrations will be observed between 2850-3000 cm⁻¹.

-

C=O Stretch : A strong, sharp absorption band for the amide carbonyl group should appear around 1620-1650 cm⁻¹. This is a key diagnostic peak for N-acylated piperidines.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum should show the molecular ion peak at m/z = 157.

-

Fragmentation : Key fragmentation patterns would likely involve the loss of an acetyl group (M-43), loss of a methyl group (M-15), and cleavage of the piperidine ring.

Potential Applications and Research Directions

Given its structure, 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone holds potential as a valuable building block in several areas of chemical research:

-

Medicinal Chemistry : The piperidine scaffold is a privileged structure found in numerous pharmaceuticals.[8] This compound could serve as an intermediate for the synthesis of more complex molecules with potential therapeutic activity. The hydroxyl group provides a handle for further functionalization.

-

Asymmetric Synthesis : As a chiral molecule, it can be used as a chiral building block or ligand in asymmetric catalysis.[9][10]

-

Fragment-Based Drug Discovery : It could be screened as a fragment in drug discovery campaigns, where its binding to biological targets could be optimized through further chemical modification.

Safety and Handling

While specific toxicity data is unavailable, standard laboratory safety precautions should be followed:

-

Personal Protective Equipment (PPE) : Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation : Handle the compound in a well-ventilated fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place.

References

- PrepChem. (n.d.). Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine.

- ChemicalBook. (2026, January 13). N-Acetyl-4-piperidone.

- Cheméo. (n.d.). Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8).

- Yamashita, Y., Hanaya, K., Shoji, M., et al. (n.d.). Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form. Keio University.

- Le Roch, M., Gouault, N., Renault, J., et al. (n.d.).

- LookChem. (n.d.). Cas 618-42-8, 1-ACETYLPIPERIDINE.

- Smolecule. (2023, August 15). Buy 1-Acetylpiperidine | 618-42-8.

- ChemicalBook. (2025, December 31). 1-ACETYLPIPERIDINE | 618-42-8.

- SpectraBase. (n.d.). 2-(Piperidin-4-yl)ethan-1-ol, N-acetyl-, acetate - Optional[Vapor Phase IR] - Spectrum.

- BLDpharm. (n.d.). 732245-90-8 | 1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone.

- ResearchGate. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra.

- PubChem. (n.d.). Piperidine, N-acetyl-4-benzyl-.

- PubChem. (n.d.). Ethanone, 1-(3-hydroxyphenyl)-2-(methyl(phenylmethyl)amino)-, hydrochloride (1:1).

- Rasayan Journal. (2017). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES.

- BenchChem. (2025). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.

- ResearchGate. (2015, November 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.

- MDPI. (2022, March 8). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase.

- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.

- Premium Chems. (n.d.). 60787-05-5 | 1-(4-Methylpiperazin-1-yl)ethanone.

- MDPI. (2025, February 10). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid.

- CDN. (n.d.). N-Terminus Acetylation Protocol.

- Journal of Medicinal Chemistry. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.

- Sigma-Aldrich. (n.d.). 1-(3-(2-Hydroxypropan-2-yl)phenyl)ethanone.

- BLDpharm. (n.d.). 4593-16-2 | 1-(3-Methylpiperidin-1-yl)ethanone.

- UNIPI. (2023, November 2).

Sources

- 1. Buy 1-Acetylpiperidine | 618-42-8 [smolecule.com]

- 2. 1-ACETYLPIPERIDINE | 618-42-8 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. N-Acetyl-4-piperidone | 32161-06-1 [chemicalbook.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. 732245-90-8|1-((R)-3-Hydroxy-piperidin-1-yl)-ethanone|BLD Pharm [bldpharm.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Piperidine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Piperidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural products.[1] Its conformational flexibility, basic nitrogen atom, and capacity for extensive substitution make it a privileged scaffold in drug design. Derivatives of piperidine are found in a vast array of therapeutics, from analgesics to antipsychotics, where the precise three-dimensional arrangement of substituents on the ring is often critical for biological activity.[2] Consequently, the unambiguous structural and stereochemical elucidation of novel piperidine-containing compounds is a paramount task in drug discovery and development.[3]

This guide provides an in-depth technical framework for the spectroscopic characterization of these vital compounds. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, offering field-proven insights to navigate the complexities of piperidine analysis and ensure the integrity of your results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of piperidine derivatives in solution.[3][4] It provides a comprehensive picture of the carbon skeleton, proton environments, connectivity, and, crucially, the conformational dynamics of the piperidine ring.

Expertise in Action: Why NMR is Foundational

The piperidine ring predominantly exists in a chair conformation to minimize strain. This leads to two distinct proton environments: axial and equatorial.[5] Furthermore, the ring can undergo a "chair-chair" interconversion. The rate of this interconversion and the preferred conformation are highly dependent on the nature and position of substituents. NMR spectroscopy allows us to not only assign these protons but also to study the dynamics of this equilibrium, which is often directly linked to a compound's pharmacological profile.[6][7]

¹H NMR: Mapping the Proton Landscape

-

Causality Behind Signal Assignment: Protons on the piperidine ring typically resonate in the 1.2-3.5 ppm range.[6] Protons on carbons adjacent to the nitrogen (α-protons, C2/C6) are deshielded and appear further downfield (typically 2.5-3.5 ppm) compared to the more distant β (C3/C5) and γ (C4) protons (1.2-2.0 ppm).[6][8] The chemical shift is highly sensitive to the substituent's electronic effects and the proton's orientation (axial vs. equatorial). Often, axial protons are shielded relative to their equatorial counterparts, though this can be influenced by other factors.

-

Data Interpretation - Coupling Constants (J-values): The key to conformational analysis lies in the vicinal (³JHH) coupling constants. The Karplus relationship predicts that the coupling between two vicinal protons is dependent on the dihedral angle between them. For a piperidine chair:

-

A large coupling constant (³J ≈ 10-13 Hz) is characteristic of an anti-periplanar relationship, such as that between two axial protons (J_ax,ax).

-

Smaller coupling constants (³J ≈ 2-5 Hz) are observed for axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) relationships. Measuring these J-values is fundamental to assigning the stereochemistry of substituents.[9]

-

¹³C NMR: Defining the Carbon Framework

-

Causality Behind Signal Assignment: The carbon signals for a simple piperidine ring appear at approximately 47 ppm (C2/C6), 27 ppm (C3/C5), and 25 ppm (C4).[10][11] Substituents and protonation can significantly shift these values.[12] The γ-gauche effect is a critical principle: an axial substituent will shield the γ-carbon (C3/C5), causing an upfield shift of several ppm compared to its equatorial counterpart. This provides a powerful, independent confirmation of conformation.

2D NMR: Unraveling Complexity

For novel, complex piperidine derivatives, 1D spectra are often insufficient due to signal overlap.[6] Two-dimensional NMR experiments are essential for unambiguous assignment.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It is the primary tool for tracing the connectivity of protons around the piperidine ring, confirming the assignment of α, β, and γ protons.[13]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the most reliable way to assign the carbon signals based on the already-determined proton assignments.[9]

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are coupled through bonds. For piperidines, they are invaluable for confirming stereochemistry by observing correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).[13]

Experimental Protocol: Comprehensive NMR Analysis of a Novel Piperidine Derivative

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The choice of solvent is critical as it can influence conformational equilibrium.[7]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum to assess purity and get an initial overview.

-

Acquire a 1D ¹³C{¹H} spectrum.

-

Acquire a 2D ¹H-¹H COSY spectrum to establish proton coupling networks.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate proton and carbon signals.

-

(Optional but recommended for stereochemical confirmation) Acquire a 2D NOESY or ROESY spectrum.

-

-

Data Analysis:

-

Integrate the ¹H spectrum to determine the number of protons for each signal.

-

Use the COSY spectrum to "walk" around the piperidine ring, assigning adjacent protons.

-

Use the HSQC spectrum to assign the ¹³C signals based on the proton assignments.

-

Carefully measure the ³JHH coupling constants from the high-resolution 1D ¹H spectrum to determine the relative stereochemistry and ring conformation.

-

Analyze the NOESY/ROESY spectrum for through-space correlations to confirm assignments and stereochemical relationships.

-

Data Summary: Typical NMR Chemical Shifts for the Piperidine Ring

| Position | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Key Considerations |

| C2 / C6 | ~2.5 - 3.5 | ~45 - 55 | Adjacent to nitrogen; sensitive to N-substitution.[10] |

| C3 / C5 | ~1.4 - 1.9 | ~25 - 35 | Sensitive to γ-substituents (γ-gauche effect).[14] |

| C4 | ~1.4 - 1.9 | ~23 - 30 | Generally the most upfield carbon signal.[10] |

| N-H | ~1.0 - 3.0 (variable) | N/A | Often broad; chemical shift is concentration and solvent dependent. |

Note: These are approximate ranges. Actual values are highly dependent on the specific substitution pattern, solvent, and protonation state.[12][15]

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a novel compound and gaining structural insights through its fragmentation pattern.

Expertise in Action: Choosing the Right Ionization Method

The choice of ionization technique is critical.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺.[16] It is ideal for confirming the molecular weight of the parent compound with minimal fragmentation. For piperidines, which are basic due to the nitrogen atom, ESI in positive ion mode is highly effective.[16]

-

Electron Ionization (EI): This is a "hard" ionization technique that imparts more energy, leading to extensive and reproducible fragmentation.[16] While it may not always show a strong molecular ion peak, the resulting fragmentation pattern is a "fingerprint" that is highly valuable for structural elucidation.

Data Interpretation: Characteristic Fragmentation of Piperidines

The fragmentation of the piperidine ring is heavily influenced by the nitrogen atom.[16]

-

α-Cleavage: This is the most dominant fragmentation pathway in EI-MS. The bond between the α-carbon (C2 or C6) and the β-carbon (C3 or C5) is cleaved, resulting in the loss of a substituent and the formation of a stable, resonance-stabilized iminium ion.[16] This is often the base peak in the spectrum.

-

Ring Fission: The piperidine ring itself can open, leading to a series of acyclic fragment ions.

-

Substituent-Driven Fragmentation: The fragmentation will also be directed by the functional groups attached to the ring, providing clues to their identity and location.[16][17]

Experimental Protocol: LC-MS Analysis with ESI

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Further dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

LC-MS System Configuration:

-

Liquid Chromatograph: Use a standard C18 column. The mobile phase is typically a gradient of water and acetonitrile with 0.1% formic acid to ensure protonation.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.

-

Ionization Mode: Positive ion mode.[16]

-

-

Data Acquisition:

-

Perform a full scan (e.g., m/z 100-1000) to identify the precursor ion, [M+H]⁺.

-

Perform a product ion scan (MS/MS) on the selected precursor ion. Optimize the collision energy to generate a rich spectrum of fragment ions.[16]

-

-

Data Analysis:

Vibrational Spectroscopy (IR & Raman): Identifying Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a rapid and non-destructive method for identifying the presence of key functional groups.[4][20]

Expertise in Action: Complementary Techniques

IR and Raman spectroscopy are governed by different selection rules. An IR absorption requires a change in the dipole moment during a vibration, while a Raman signal requires a change in polarizability. This makes them complementary. For example, a symmetric C-C bond stretch might be weak in the IR but strong in the Raman spectrum.

Data Interpretation: Key Vibrational Bands for Piperidines

-

N-H Stretch: For non-N-substituted piperidines, a characteristic N-H stretching vibration appears in the IR spectrum in the 3300-3500 cm⁻¹ region.[1] This band is often of medium intensity and can be broadened by hydrogen bonding.

-

C-H Stretches: Aliphatic C-H stretching vibrations from the CH₂ groups of the ring are observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

-

C-N Stretch: The C-N stretching vibration is a useful diagnostic peak, typically found in the 1150-1050 cm⁻¹ range.[1][21]

-

Substituent Groups: Other functional groups on the molecule (e.g., C=O, O-H, C≡N) will give their own highly characteristic and strong absorptions, which are crucial for confirming the overall structure.[21]

Experimental Protocol: FTIR Analysis (ATR)

-

Sample Preparation: No special preparation is needed for Attenuated Total Reflectance (ATR) FTIR. Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the key absorption bands and correlate them with specific functional groups using standard correlation tables.

-

X-ray Crystallography: The Definitive Structure

When an unambiguous, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[2] It provides precise information on bond lengths, bond angles, and, most importantly, the absolute stereochemistry and conformation of the molecule in the crystal lattice.[5]

Expertise in Action: The Final Arbiter

While NMR provides excellent data on the solution-state conformation, this can sometimes be an average of multiple rapidly interconverting forms. X-ray crystallography provides a definitive "snapshot" of the molecule in its lowest energy solid-state conformation.[13] This data is invaluable for validating computational models and for understanding specific interactions, such as hydrogen bonding, in the solid state.[22][23]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step. Grow a single, high-quality crystal of the novel compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Mounting and Data Collection:

-

A suitable crystal is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[5]

-

The mounted crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[5][22]

-

-

Structure Solution and Refinement:

-

Specialized software is used to process the diffraction data and solve the phase problem, yielding an initial electron density map.

-

A molecular model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

-

Data Analysis:

-

The final refined structure provides atomic coordinates, from which precise bond lengths, angles, and torsional angles can be calculated.

-

The absolute configuration of chiral centers can be determined if a heavy atom is present or by using anomalous dispersion.

-

Integrated Spectroscopic Workflow: A Unified Approach

No single technique tells the whole story. The robust characterization of a novel piperidine compound relies on the logical integration of multiple spectroscopic methods.

Caption: Integrated workflow for novel piperidine characterization.

This workflow demonstrates a logical progression. Initial, rapid checks of purity, molecular weight (LC-MS), and functional groups (FTIR) are performed first. These are followed by in-depth NMR studies to piece together the full structure and stereochemistry in solution. Finally, for absolute confirmation or to resolve ambiguities, X-ray crystallography provides the definitive solid-state structure, which can be correlated with computational models to provide a complete understanding of the molecule's properties.[13] By judiciously applying this multi-technique approach, researchers can confidently and accurately characterize novel piperidine compounds, accelerating the drug development process.

References

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.

- Grokipedia. (n.d.). Piperidine alkaloids.

- Kazzaz, S. N., et al. (n.d.). Tools shaping drug discovery and development. PMC.

- Calibre. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.

- Longdom Publishing. (n.d.). Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification.

- Cholli, A., et al. (n.d.). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Optica Publishing Group.

- Benchchem. (n.d.). The Core Structural Anatomy of Piperidine: A Technical Guide.

- Benchchem. (n.d.). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.

- Emami, S., et al. (n.d.). ¹³C NMR chemical shifts of the piperidine ring in compounds 6a-d. ResearchGate.

- Workman, H. (2024, August 26). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.

- Sparkes, H. A., et al. (n.d.). Structures of piperazine, piperidine and morpholine. IUCr Journals.

- RSC. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.

- Kumar, D., et al. (n.d.). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. PMC.

- Benchchem. (n.d.). A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine.

- de Andrade, J. P., et al. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.

- Biosynce. (2025, July 7). What are the detection methods for piperidine?.

- Benchchem. (2025, December). Technical Support Center: NMR Analysis of Anilino-piperidines.

- ECA Academy. (2022, August 18). Journal Club: Validation of Raman spectroscopy for content determination in tablets.

- Handbook of Vibrational Spectroscopy. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry.

- Pharma Guide. (2025, March 27). How to Perform Analytical Method Validation for Identification by IR. YouTube.

- Pivatto, M., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Indian Journal of Chemistry. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions.

- ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.

- CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.

- Dalla Pozza, M., et al. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate.

- Britton, R., et al. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC.

- Koçak, E., et al. (n.d.). Validation of Spectrophotometric Method to Quantify Veranicline Content in Tablets. Asian Publication Corporation.

- Wikipedia. (n.d.). Piperidine.

- Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.

- Al-Majid, A. M., et al. (n.d.). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX.

- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.

- MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d.

- SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

- SpectraBase. (n.d.). Piperidine.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.

- Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References.

- Universiti Putra Malaysia Institutional Repository. (n.d.). Alkaloids from Piper nigrum and Piper betle.

- Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- ChemicalBook. (n.d.). Piperidine(110-89-4) IR Spectrum.

- NIST WebBook. (n.d.). Piperidine.

- Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine.

- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. paulrpalmer.com [paulrpalmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. rsc.org [rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. scispace.com [scispace.com]

- 20. Journal Club: Validation of Raman spectroscopy for content determination in tablets [mpl.loesungsfabrik.de]

- 21. biosynce.com [biosynce.com]

- 22. journals.iucr.org [journals.iucr.org]

- 23. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]

Biological activity of substituted piperidine alkaloids

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective modulation of a wide array of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of substituted piperidine alkaloids, with a focus on their anticancer, neuropharmacological, and antimicrobial properties. We will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the piperidine framework.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine motif, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. It is estimated that this ring system is present in over 200 approved drugs and a vast number of biologically active natural products. Its prevalence stems from several key physicochemical properties:

-

Basic Nitrogen Center: The nitrogen atom is typically basic (pKa ~11.2), allowing it to be protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with acidic residues in biological targets like enzymes and receptors.

-

Conformational Flexibility: The piperidine ring primarily adopts a stable chair conformation, but its substituents can occupy either axial or equatorial positions. This stereochemical diversity can be exploited to achieve high target specificity and affinity.

-

Lipophilicity and Solubility: The piperidine scaffold provides a balance of lipophilicity, aiding membrane permeability, while the basic nitrogen offers a handle for salt formation to improve aqueous solubility.

These features make substituted piperidines a highly versatile scaffold for designing molecules that can effectively interact with a wide range of biological systems, leading to profound therapeutic effects.

Key Areas of Biological Activity

The functionalization of the piperidine ring has yielded compounds with a remarkable breadth of biological activities. This section will explore three major therapeutic areas where these alkaloids have shown significant promise.

Anticancer Activity

Many substituted piperidine alkaloids exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

A common mechanism for anticancer piperidine alkaloids is the activation of the intrinsic apoptotic pathway. For instance, the natural product Lobinaline , isolated from Lobelia cardinalis, and its synthetic analogs have demonstrated the ability to induce apoptosis in human leukemia cells. This process is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.

Below is a generalized signaling pathway illustrating this mechanism.

Caption: Apoptosis induction pathway by a substituted piperidine alkaloid.

Neuropharmacological Activity

The piperidine scaffold is a hallmark of many centrally acting drugs due to its structural resemblance to neurotransmitters. Compounds like methylphenidate (Ritalin) and donepezil (Aricept) feature this core structure.

Mechanism of Action: Acetylcholinesterase (AChE) Inhibition

A key strategy in the management of Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Several piperidine-based compounds have been designed as potent AChE inhibitors. These inhibitors typically feature a basic piperidine nitrogen that interacts with the peripheral anionic site (PAS) of the enzyme, and another aromatic portion of the molecule that engages with the catalytic active site (CAS), effectively blocking substrate access. Donepezil is a classic example of such a dual-binding site inhibitor.

Antimicrobial and Antiviral Activity

Natural and synthetic piperidine alkaloids have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.

Mechanism of Action: Biofilm Inhibition and Quorum Sensing Interference

Bacterial biofilms present a major challenge in treating chronic infections due to their resistance to conventional antibiotics. Certain piperidine alkaloids can inhibit biofilm formation. For example, the natural alkaloid Juliflorine has been shown to inhibit biofilm formation in Staphylococcus aureus. The mechanism often involves the interference of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm production. By disrupting QS signaling, these compounds prevent the bacteria from establishing a resilient biofilm community.

Structure-Activity Relationships (SAR)

The biological activity of piperidine alkaloids is exquisitely sensitive to the nature, position, and stereochemistry of substituents on the ring. Understanding these SARs is critical for optimizing lead compounds into clinical candidates.

A common approach involves synthesizing a library of analogs where a specific position on the piperidine ring is modified with different functional groups (e.g., varying alkyl chains, adding aromatic rings, or introducing hydrogen bond donors/acceptors). Each analog is then tested to determine how the modification affects biological activity.

Caption: Logical flow of a hypothetical Structure-Activity Relationship study.

Quantitative SAR Data

The table below summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) data from an SAR study on a series of piperidine analogs designed as inhibitors of a target enzyme. This illustrates how systematic chemical modifications can dramatically impact biological potency.

| Compound ID | R1 Substituent (Position 4) | R2 Substituent (Position 1) | IC₅₀ (nM) |

| A-01 | -H | -CH₃ | 1250 |

| A-02 | -Phenyl | -CH₃ | 150 |

| A-03 | 4-Fluorophenyl | -CH₃ | 85 |

| A-04 | 4-Fluorophenyl | -CH₂CH₂OH | 45 |

Data is illustrative for SAR principles.

Key Experimental Protocols

Evaluating the biological activity of novel substituted piperidine alkaloids requires robust and reproducible assays. Below are detailed protocols for two common primary screening assays.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete culture medium (e.g., DMEM + 10% FBS)

-

Substituted piperidine alkaloid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the piperidine alkaloid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 24-72 hours (assay time depends on the cell line and compound).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

The following diagram outlines a general workflow for screening and validating the biological activity of a newly synthesized library of piperidine compounds.

Caption: General workflow for the discovery of bioactive piperidine alkaloids.

Conclusion and Future Directions

Substituted piperidine alkaloids remain a highly productive and exciting area of research in drug discovery. Their proven success in targeting a wide range of diseases, from cancer to neurodegenerative disorders, ensures their continued relevance. Future efforts will likely focus on:

-

Improving Selectivity: Designing novel analogs with higher selectivity for their intended target to minimize off-target effects and improve safety profiles.

-

Combinatorial Chemistry: Utilizing high-throughput synthesis and screening to explore a vast chemical space of piperidine derivatives.

-

Drug Conjugation: Using the piperidine scaffold as a carrier for targeted drug delivery, such as in antibody-drug conjugates (ADCs).

The versatility and proven track record of this scaffold guarantee that substituted piperidines will continue to be a source of innovative therapeutics for years to come.

References

-

Title: The mighty piperidine: a blockbuster scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Privileged structures: a useful concept for the rational design of new lead generation libraries. Source: Current Opinion in Chemical Biology URL: [Link]

-

Title: Synthesis and biological evaluation of lobinaline analogues as potential anticancer agents. Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Recent Advances in the Design and Development of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors. Source: Current Neuropharmacology URL: [Link]

-

Title: Donepezil: a long-term neuroprotective agent in Alzheimer's disease. Source: Journal of Alzheimer's Disease URL: [Link]

-

Title: Juliflorine, a piperidine alkaloid, inhibits quorum sensing and biofilm formation in Staphylococcus aureus. Source: RSC Advances URL: [Link]

Engineering Molecular Mimicry: The Structure-Activity Relationship of Hydroxy-Piperidines in Glycosidase Inhibition

Executive Summary

Hydroxy-piperidines, frequently classified as iminosugars (e.g., 1-deoxynojirimycin), represent a privileged and highly versatile scaffold in medicinal chemistry. By replacing the endocyclic oxygen of a carbohydrate with a basic nitrogen atom, these molecules act as potent, competitive inhibitors of carbohydrate-processing enzymes. As a Senior Application Scientist, I have observed that the transition from a simple carbohydrate mimic to a clinically viable drug—such as Miglitol for Type 2 Diabetes or Miglustat for Gaucher disease—hinges entirely on the precise engineering of its structure-activity relationship (SAR). This guide deconstructs the mechanistic causality behind these modifications and provides a self-validating framework for their experimental evaluation.

Mechanistic Grounding: The Illusion of the Oxocarbenium Ion

To intelligently design hydroxy-piperidine derivatives, we must first understand the causality of their binding affinity. During the enzymatic hydrolysis of a glycosidic bond, the carbohydrate substrate passes through a high-energy transition state characterized by an oxocarbenium ion. This state features a flattened half-chair conformation and a localized positive charge.

Hydroxy-piperidines exploit this exact mechanism. At physiological pH, the endocyclic secondary or tertiary amine becomes protonated. This positive charge electrostatically mimics the oxocarbenium transition state, tricking the enzyme into binding the inhibitor with affinities often orders of magnitude higher than the natural substrate 1.

Caption: Mechanism of glycosidase inhibition via oxocarbenium transition state mimicry.

Deconstructing the Structure-Activity Relationship (SAR)

The optimization of hydroxy-piperidines relies on two primary structural levers: the stereochemistry of the hydroxyl groups and the functionalization of the ring nitrogen.

Stereochemical Configuration: Dictating Enzyme Specificity

The spatial arrangement of hydroxyl groups around the piperidine ring strictly dictates the primary enzyme class targeted. For instance, an equatorial hydroxyl at the C4 position (as seen in 1-deoxynojirimycin) is recognized by glucosidases. Inverting this stereocenter to an axial position yields a galactose mimic, shifting the specificity toward galactosidases. This spatial arrangement ensures that the inhibitor forms the exact hydrogen-bonding network expected by the specific enzyme's active site.

N-Alkylation: Tuning Affinity and Pharmacokinetics

While the polyhydroxylated ring provides baseline specificity, functionalizing the ring nitrogen is the most critical step in lead optimization.

-

Targeting the Aglycone Binding Site: Unsubstituted iminosugars often lack sufficient therapeutic potency. Adding an N-alkyl chain (e.g., the N-butyl group in Miglustat) allows the molecule to extend into the enzyme's hydrophobic aglycone binding pocket. This dual-interaction model—hydrophilic ring in the glycone site, hydrophobic tail in the aglycone site—drastically lowers the inhibition constant (Ki) 1.

-

Modulating Lipophilicity for BBB Penetration: For Lysosomal Storage Diseases like Niemann-Pick Type C, the drug must cross the blood-brain barrier (BBB). Increasing the N-alkyl chain length increases the partition coefficient (LogP), enhancing membrane permeability. However, chains that are too long (e.g., >N-nonyl) can lead to off-target toxicity, loss of solubility, or micelle formation.

-

Emerging Therapeutic Targets: Recent drug development campaigns have explored N-alkylated deoxynojirimycin derivatives as mixed inhibitors of Butyrylcholinesterase (BuChE) for Alzheimer's disease, demonstrating the versatility of the N-substituent in reaching peripheral anionic sites 2. Furthermore, iminosugars are actively being repurposed as host-directed antivirals against SARS-CoV-2 by inhibiting ER α-glucosidases required for viral glycoprotein folding 3.

Quantitative SAR Analysis

The following table synthesizes the impact of N-alkylation on enzyme inhibition, illustrating how minor structural tweaks yield profound functional shifts.

| Compound | N-Substituent | Target Enzyme | Inhibitory Activity | Clinical / Research Application |

| 1-Deoxynojirimycin (DNJ) | None (H) | α-Glucosidase | IC50 ~ 14 µM | Foundational Scaffold |

| Miglitol | Hydroxyethyl | α-Glucosidase | IC50 ~ 0.05 µM | Type 2 Diabetes |

| Miglustat (NB-DNJ) | n-Butyl | GBA1 | Ki = 34 µM | Gaucher / Niemann-Pick Disease |

| Compound 35a | n-Butyl (cyclopentitol) | GBA1 | Ki = 32 nM | Investigational (High Selectivity) |

| Compound 11e | Phenylethyl tether | BuChE | IC50 = 1.8 µM | Alzheimer's Disease (Mixed Inhibitor) |

Experimental Validation: In Vitro Glycosidase Inhibition Assay

To trust the SAR data generated during a campaign, the underlying assay must be a self-validating system. The standard methodology for evaluating hydroxy-piperidines is the colorimetric p-nitrophenyl-α-D-glucopyranoside (pNPG) assay. As an application scientist, I emphasize that every step in this protocol exists to control specific kinetic variables 4.

Caption: Step-by-step workflow for the in vitro pNPG glycosidase inhibition assay.

Step-by-Step Methodology & Causality

Step 1: Reagent Preparation & Buffering

-

Action: Prepare 0.1 M Phosphate Buffer (pH 6.8). Dissolve the hydroxy-piperidine inhibitor in DMSO, then perform serial dilutions in the buffer. Prepare 5 mM pNPG substrate.

-

Causality: The pH must be strictly maintained at 6.8 to ensure optimal α-glucosidase folding and activity. The final DMSO concentration in the well must remain below 5% to prevent solvent-induced enzyme denaturation.

Step 2: Pre-Incubation (The Critical Step)

-

Action: Mix 50 µL of enzyme solution (0.5 U/mL) with 50 µL of the inhibitor dilutions in a 96-well microplate. Incubate at 37°C for 10 minutes.

-

Causality: Why do we pre-incubate? This is a frequent point of failure in unoptimized assays. Pre-incubation allows the inhibitor to establish a thermodynamic binding equilibrium with the enzyme's active site before the substrate is introduced to compete for the same pocket.

Step 3: Reaction Initiation

-

Action: Add 50 µL of 5 mM pNPG solution to all wells. Incubate at 37°C for 20 minutes.

-

Causality: The enzyme cleaves the glycosidic bond of the pNPG substrate, releasing free glucose and p-nitrophenol.

Step 4: Termination & Signal Amplification

-

Action: Add 50 µL of 0.2 M Na₂CO₃ to all wells.

-

Causality: Why use Na₂CO₃? The highly alkaline carbonate buffer serves a dual purpose: it instantly denatures the enzyme to arrest the reaction kinetics, and it deprotonates the released p-nitrophenol into a phenolate ion. This ionization shifts the molecule's absorbance maximum, producing a robust, quantifiable yellow color.

Step 5: Quantification & Data Analysis

-

Action: Read the absorbance at 405 nm using a microplate reader. Calculate the percentage of inhibition relative to the uninhibited control well, and plot against the log of inhibitor concentration to determine the IC50.

-

Self-Validation: Always include a positive control (e.g., Acarbose) and blank wells (buffer + substrate without enzyme) to subtract background hydrolysis and validate daily enzyme integrity.

References

- Application Note: A Detailed Protocol for In Vitro Glycosidase Inhibition Assay Using Panosialin D - Benchchem -

- Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC -

- Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC -

- Tuning the activity of iminosugars: novel N-alkylated deoxynojirimycin derivatives as strong BuChE inhibitors - ResearchG

Sources

- 1. Structure–Activity Studies of N‐Butyl‐1‐deoxynojirimycin (NB‐DNJ) Analogues: Discovery of Potent and Selective Aminocyclopentitol Inhibitors of GBA1 and GBA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Investigating the Anti-Inflammatory Potential of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone (HMP-E)

Document Type: Standard Operating Protocol & Mechanistic Guide Target Audience: Discovery Biologists, Pharmacologists, and Assay Development Scientists

Introduction & Mechanistic Rationale

The discovery of novel small-molecule anti-inflammatories frequently centers on modulating the innate immune response, particularly the overactivation of macrophages during acute or chronic inflammation. The compound 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone (hereafter referred to as HMP-E ), an N-acetylpiperidine derivative, represents a structurally compelling candidate for phenotypic screening. Piperidine scaffolds are highly privileged in medicinal chemistry, often exhibiting favorable pharmacokinetic properties and diverse target engagement profiles.

To rigorously evaluate the anti-inflammatory efficacy of HMP-E, we utilize the immortalized murine macrophage cell line RAW 264.7 . When stimulated with Lipopolysaccharide (LPS)—a primary endotoxin from Gram-negative bacteria—these cells undergo a profound phenotypic shift, triggering the Toll-like Receptor 4 (TLR4) signaling cascade.

The Causality of the Model

Why use the LPS-stimulated RAW 264.7 model? LPS binding to TLR4 recruits the MyD88 adaptor protein, which sequentially activates the IKK complex. This leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB drives the transcription of pro-inflammatory mediators, including inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

By quantifying these downstream effectors, we can determine if HMP-E successfully intercepts this pathway.

Fig 1: TLR4/NF-κB signaling cascade and the hypothesized intervention point of HMP-E.

Experimental Design: A Self-Validating Workflow

A common pitfall in anti-inflammatory screening is confounding cytotoxicity with anti-inflammatory efficacy. If a compound kills the macrophages, they will cease producing Nitric Oxide (NO) and cytokines, yielding a false positive for anti-inflammatory action.

To ensure trustworthiness and scientific integrity , this protocol is designed as a self-validating system:

-

Primary Screen (Griess Assay): Measures NO production in the supernatant.

-

Orthogonal Viability Check (MTT Assay): Conducted on the exact same cells post-supernatant harvest to prove that NO reduction is due to pathway modulation, not cell death.

-

Downstream Phenotyping (ELISA): Confirms that the compound broadly inhibits the NF-κB axis (TNF-α, IL-6) rather than acting solely as a direct iNOS enzyme inhibitor.

Fig 2: Integrated experimental workflow ensuring orthogonal validation of compound efficacy.

Step-by-Step Protocols

Cell Culture and Seeding

Rationale: RAW 264.7 cells are highly sensitive to confluence and passage number. Overgrown cells will spontaneously activate, raising basal inflammation levels and ruining the assay window.

-

Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Harvest cells using a cell scraper (do not use trypsin, as it cleaves surface receptors like TLR4, dampening the LPS response).

-

Seed cells into 96-well plates at a density of

cells/well in 100 µL of complete medium. Incubate for 24 hours to allow adherence.

Compound Pre-treatment and LPS Stimulation

Rationale: Pre-treating cells with HMP-E allows the compound to achieve intracellular steady-state concentrations before the massive transcriptional wave induced by LPS begins.

-

Prepare HMP-E stock in DMSO. Dilute in culture medium to achieve final well concentrations (e.g., 10, 50, 100 µM). Ensure final DMSO concentration is

to avoid solvent toxicity. -

Aspirate old medium and add 100 µL of HMP-E-containing medium. Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 2 hours.

-

Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL.

-

Incubate for 24 hours.

Griess Assay for Nitric Oxide (NO) Production

Rationale: NO is highly unstable and rapidly oxidizes to nitrite (

-

Transfer 50 µL of the cell culture supernatant from each well into a new 96-well plate.

-

Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

-

Incubate in the dark at room temperature for 15 minutes.

-

Measure absorbance at 540 nm using a microplate reader. Quantify against a sodium nitrite (

) standard curve.

MTT Cell Viability Assay

Rationale: Validates that the reduction in NO observed in Section 3.3 is biologically relevant and not an artifact of HMP-E inducing apoptosis or necrosis.

-

To the remaining medium and cells in the original 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS).

-

Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible.

-

Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure absorbance at 570 nm.

Cytokine Profiling via ELISA

Rationale: To confirm broader NF-κB pathway inhibition, downstream cytokines must be measured.

-

Use the remaining harvested supernatant (stored at -80°C if not used immediately).

-

Perform sandwich ELISA for murine TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems).

-

Measure absorbance at 450 nm (with wavelength correction at 540 nm or 570 nm).

Expected Data Presentation & Interpretation

To facilitate rapid decision-making, quantitative data should be summarized in a consolidated matrix. Below is a representative data table demonstrating the expected phenotypic profile of a successful anti-inflammatory candidate.

Table 1: Pharmacological profiling of HMP-E in LPS-stimulated RAW 264.7 Macrophages

| Experimental Group | Concentration | Cell Viability (%) | NO Production (%) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Vehicle) | - | 100.0 ± 2.1 | 5.2 ± 1.1 | 45 ± 8 | 30 ± 5 |

| LPS Only | 1 µg/mL | 98.5 ± 3.4 | 100.0 ± 4.5 | 1850 ± 120 | 1420 ± 95 |

| LPS + Dexamethasone | 10 µM | 95.2 ± 2.8 | 32.4 ± 3.1 | 410 ± 45 | 280 ± 30 |

| LPS + HMP-E | 10 µM | 99.1 ± 1.9 | 85.6 ± 5.2 | 1520 ± 90 | 1150 ± 85 |

| LPS + HMP-E | 50 µM | 97.4 ± 2.5 | 58.3 ± 4.8 | 890 ± 65 | 710 ± 55 |

| LPS + HMP-E | 100 µM | 94.8 ± 3.1 | 38.1 ± 3.9 | 520 ± 50 | 405 ± 40 |

Interpretation Note: A successful profile for HMP-E demonstrates a dose-dependent decrease in NO, TNF-α, and IL-6, while maintaining cell viability >90%. This confirms that HMP-E exerts true anti-inflammatory immunomodulation rather than non-specific cytotoxicity.

References

-

High-content image-based screening and deep learning for the detection of anti-inflammatory drug leads. National Institutes of Health (PMC).[Link]

- Role of the Toll-like Receptor 4/NF-κB Pathway in Saturated Fatty Acid–Induced Inflammatory Changes in the Interaction Between Adipocytes and Macrophages.

Cell-based assays for evaluating the cytotoxicity of novel piperidines

Application Note: Comprehensive Cell-Based Assays for Evaluating the Cytotoxicity of Novel Piperidines

Introduction and Pharmacological Context

Piperidine and its derivatives form the structural backbone of numerous FDA-approved pharmaceuticals, ranging from antihistamines and analgesics to targeted anticancer therapeutics[1]. However, the same structural features that confer high target affinity—such as lipophilicity and basicity—can also induce off-target cytotoxicity. Evaluating the cytotoxic profile of novel piperidine analogs is a mandatory phase in preclinical drug development, ensuring that therapeutic efficacy is achieved without compromising healthy cellular integrity[2].

According to the ISO 10993-5 guidelines for the biological evaluation of medical devices and materials, a reduction of cell viability by more than 30% is universally classified as a cytotoxic effect[3]. To accurately profile novel piperidines, researchers must move beyond simple "live/dead" binary screens and employ multiplexed assays that elucidate the specific mechanisms of cell death.

Mechanisms of Piperidine-Induced Cytotoxicity

Depending on their side-chain substitutions (e.g., chloro-substituted phenyl rings), piperidine derivatives can trigger cell death through two primary pathways: apoptosis (programmed cell death via mitochondrial stress) or necrosis (accidental cell death via direct plasma membrane disruption)[2][4].

To distinguish between a compound that merely halts cell division (cytostatic) and one that actively destroys cells (cytotoxic), it is critical to measure both intracellular ATP (a marker of metabolic viability) and extracellular Lactate Dehydrogenase (LDH) (a marker of membrane rupture)[5][6].

Figure 1: Mechanistic pathways of piperidine-induced cytotoxicity distinguishing apoptosis and necrosis.

Assay Selection Strategy

Selecting the correct assay is paramount. While the MTT assay is a standard ISO 10993-5 method[7], it is prone to chemical interference from certain heterocyclic compounds and requires a cumbersome solubilization step. For high-throughput screening of piperidines, luminescent ATP quantification and colorimetric LDH release assays provide superior sensitivity and distinct mechanistic insights.

Table 1: Comparison of Core Cytotoxicity Assays

| Assay Type | Target Biomarker | Readout | Advantages | Limitations |

| CellTiter-Glo | Intracellular ATP | Luminescence | Homogeneous "add-mix-measure"; highly sensitive[5]. | ATP levels can fluctuate transiently with metabolic shifts. |

| LDH Release | Extracellular LDH | Absorbance (490 nm) | Directly measures necrosis and membrane damage[8]. | Animal serum in media contains endogenous LDH (high background)[9]. |

| MTT / XTT | NAD(P)H oxidoreductases | Absorbance (570 nm) | Cost-effective; standard regulatory acceptance[7]. | Prone to chemical interference; lower dynamic range. |

Experimental Design: The Self-Validating System

A robust protocol must be a self-validating system. If a piperidine analog shows high toxicity, you must prove this is not due to solvent toxicity or assay artifact.

Critical Controls:

-

Vehicle Control: Piperidines are often dissolved in DMSO. The final DMSO concentration in the well must strictly remain

0.3% (v/v) to prevent solvent-induced baseline toxicity[10]. -

Positive Control: A known cytotoxic agent (e.g., 10 µM Staurosporine or Doxorubicin) to validate assay sensitivity[9][10].

-

Maximum Lysis Control: Required for LDH assays to establish the 100% cell death baseline (typically achieved using Triton X-100 or a proprietary lysis buffer)[9].

Figure 2: Self-validating experimental workflow for multiplexed cytotoxicity screening.

Detailed Methodologies

Protocol 1: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality Insight: ATP has a half-life of less than one minute outside of a living cell. Therefore, quantifying ATP via the luciferase reaction is an absolute, real-time indicator of the number of metabolically active cells[5].

Step-by-Step Procedure:

-

Cell Seeding: Seed mammalian cells (e.g., MCF7 or fibroblasts) in opaque-walled 96-well plates at an experimentally determined density (typically 1 × 10³ to 5 × 10³ cells/well) in 100 µL of culture medium[10]. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Treat cells with 9-point, 3-fold serial dilutions of the piperidine derivatives. Include vehicle and positive controls. Incubate for 24 to 72 hours[10].

-

Reagent Preparation: Thaw the CellTiter-Glo Buffer and equilibrate both the buffer and lyophilized substrate to room temperature. Transfer the buffer to the substrate bottle and mix by gentle inversion until homogeneous[11].

-

Equilibration: Remove the 96-well plate from the incubator and equilibrate to room temperature for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skewed luminescence[11].

-

Lysis and Reaction: Add 100 µL of CellTiter-Glo Reagent directly to the 100 µL of culture medium in each well.

-

Mixing: Shake the plate on an orbital shaker (500 rpm) for 2 minutes to induce complete cell lysis[12].

-

Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal[13].

-

Measurement: Record luminescence using a microplate reader. Calculate the IC₅₀ by normalizing the mean luminescence of treated groups against the vehicle control[10].

Protocol 2: LDH Release Assay (Membrane Integrity)

Causality Insight: LDH is a highly stable cytosolic enzyme. When piperidines cause catastrophic membrane failure (necrosis), LDH leaks into the media. Here, it catalyzes the conversion of lactate to pyruvate, generating NADH, which reduces a tetrazolium salt (INT) into a red formazan dye[6][8].

Step-by-Step Procedure:

-

Preparation: Seed and treat cells exactly as described in Protocol 1. Crucial Note: Because animal sera (like FBS) contain endogenous LDH, perform this assay in reduced-serum media (1% FBS) to minimize background noise[9].

-

Maximum Lysis Control: 45 minutes prior to the end of the compound incubation period, add 10 µL of Lysis Solution (10X) to the designated Maximum Lysis control wells[9].

-

Supernatant Transfer: Centrifuge the 96-well plate at 600 x g for 5 minutes to pellet any floating cellular debris. Carefully transfer 50 µL of the cell-free supernatant from each well to a fresh, clear-bottom 96-well assay plate[9]. Why? Transferring the media prevents the assay reagents from reacting with intracellular LDH inside surviving cells.

-

Enzymatic Reaction: Add 50 µL of the prepared LDH Reaction Mixture (containing Lactate, NAD+, and INT) to each well[6].

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light[6].

-

Stop Reaction: Add 50 µL of Stop Solution to each well to halt the enzymatic cascade.

-

Measurement: Measure absorbance at 490 nm. To correct for optical imperfections in the plate, measure background absorbance at 680 nm and subtract this value from the 490 nm readings[6].

-

Calculation:

Data Interpretation

By multiplexing these protocols, researchers can accurately profile a novel piperidine:

-

Low ATP + Low LDH Release: The piperidine is cytostatic. It halts cell metabolism and proliferation but does not rupture the cell membrane.

-

Low ATP + High LDH Release: The piperidine is cytotoxic. It actively destroys the cellular membrane, leading to necrotic cell death.

References

-

RISE. "ISO 10993-5 Cytotoxicity Test - in vitro." RISE Research Institutes of Sweden. Available at:[Link]

-

Johner Institute. "Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection." Johner Institute. Available at:[Link]

-

DUT Open Scholar. "Pharmacological screening of synthetic piperidine derivatives." Durban University of Technology. Available at:[Link]

-

Bio-protocol. "CellTiter-Glo Viability Assay (CTG)." Bio-protocol. Available at:[Link]

-

Tiaris Biosciences. "LDH Cytotoxicity Assay Kit." Tiaris Biosciences. Available at:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 3. blog.johner-institute.com [blog.johner-institute.com]

- 4. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study [jmchemsci.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]

- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 9. tiarisbiosciences.com [tiarisbiosciences.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. promega.com [promega.com]

- 12. library.opentrons.com [library.opentrons.com]

- 13. ch.promega.com [ch.promega.com]

Docking studies of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone with target proteins

Topic: Docking Studies of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone with Target Proteins

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the novel compound 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone. As a molecule with a piperidine scaffold, this compound holds potential for interacting with a diverse range of biological targets. These application notes offer not just a step-by-step protocol but also the underlying scientific rationale for key decisions in the workflow, from ligand preparation and target selection to the critical analysis of docking results. By following these field-proven insights, researchers can confidently predict binding affinities and interaction modes, thereby accelerating hit identification and lead optimization in a structure-based drug design context.

Introduction: The Role of In Silico Docking in Modern Drug Discovery

Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In the realm of drug discovery, it is an indispensable tool for predicting the interaction between a small molecule (ligand) and a protein's binding site at the atomic level.[2] This process allows for the rapid screening of virtual libraries, the elucidation of structure-activity relationships (SAR), and the generation of hypotheses about drug-receptor interactions before committing to costly and time-consuming wet-lab synthesis and testing.[3]

The subject of this guide, 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone, features a piperidine ring, a common motif in many centrally active and peripherally active drugs, including agonists and antagonists for various receptors.[4] The presence of hydroxyl and methyl substituents introduces specific stereochemical and hydrogen-bonding possibilities that make it an interesting candidate for exploratory docking.

This guide will use a generalized workflow applicable to common docking software such as AutoDock Vina, Glide, or GOLD, focusing on the principles that ensure scientific rigor and reproducible results.

Ligand Preparation: From 2D Structure to Docking-Ready Conformation

The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. The ligand must be represented in a three-dimensional format with correct stereochemistry, protonation state, and torsional degrees of freedom.

Protocol 2.1: 3D Structure Generation and Energy Minimization

-

2D Structure to 3D Conversion:

-

Action: Draw the 2D structure of 1-(3-Hydroxy-5-methylpiperidin-1-yl)ethanone using chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

Rationale: This initial step defines the correct atom connectivity. The piperidine ring has stereocenters at positions 3 and 5. It is crucial to generate all possible stereoisomers (cis and trans) for separate docking runs, as biological systems are often highly stereoselective.

-

Action: Convert the 2D structure into a 3D format (e.g., .sdf, .mol2). Most chemical drawing tools have a "Clean in 3D" or "Generate 3D" function.

-

-

Protonation State and Charge Assignment:

-

Action: Adjust the protonation state of the molecule to reflect physiological pH (typically 7.4). For this ligand, the piperidine nitrogen is part of an amide (ethanone group) and is not basic. The hydroxyl group will remain protonated.

-

Action: Calculate partial atomic charges using a suitable method, such as Gasteiger charges for AutoDock or force-field specific charges for other programs.[5]

-

Rationale: Correct charge distribution is critical for accurately calculating electrostatic interactions, which are a major component of the docking score function.[6]

-

-

Energy Minimization:

-

Action: Perform an energy minimization of the 3D ligand structure using a molecular mechanics force field (e.g., MMFF94).

-

Rationale: This step relaxes the structure to a low-energy conformation, removing any steric clashes or unnatural bond lengths that may have resulted from the 2D-to-3D conversion.

-

-

Define Rotatable Bonds:

-

Action: Identify and define the rotatable bonds in the ligand. Docking software will systematically rotate these bonds to explore different conformations within the protein's active site.[5]

-

Rationale: Allowing ligand flexibility is essential for achieving an accurate binding pose, as ligands often adopt different conformations upon binding than they do in solution.[2]

-

-

Final File Format:

-

Action: Save the prepared ligand in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).

-

Target Protein Selection and Preparation

Choosing a relevant protein target is a critical first step. For a novel compound, this may be guided by similarity to known drugs or by screening against a panel of common targets. The protein structure must then be meticulously prepared.

Protocol 3.1: Receptor Structure Preparation

-

Obtain Protein Structure:

-

Action: Download the 3D structure of the target protein from a public database like the Protein Data Bank (PDB).[5] Select a high-resolution crystal structure (ideally <2.5 Å) that, if possible, contains a co-crystallized ligand in the binding site of interest.

-

Rationale: A co-crystallized ligand helps to identify the correct binding pocket and can be used to validate the docking protocol.[7][8]

-

-

Clean the PDB File:

-

Action: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential molecules from the PDB file.[9][10] This includes water molecules, ions, co-factors, and any existing ligands.

-